1. Evogliptin HCl Exhibits ~4.5-Fold Greater Potency Against Human Plasma DPP-4 than Sitagliptin in Direct Head-to-Head Assay
In a direct, same-assay comparison of inhibitory potency against human plasma DPP-4 activity, evogliptin demonstrated an IC50 of 7.5 nM (3.0 ng/mL) and an IC80 of 16.9 nM (6.8 ng/mL), compared to sitagliptin values of 34.1 nM (13.9 ng/mL) and 113.7 nM (46.3 ng/mL), respectively [1]. This ~4.5-fold greater potency at the IC50 level is consistent with the ~18-fold difference observed in recombinant enzyme assays (evogliptin IC50 0.98 nM [2] vs. sitagliptin IC50 18 nM ) and translates clinically, where evogliptin 5 mg once daily achieves non-inferior HbA1c reduction to sitagliptin 100 mg once daily in randomized controlled trials [3]. The distinctive ter-butoxy substituent of evogliptin engages Arg125 of human DPP-4 via a hydrophobic interaction not present in the sitagliptin-DPP-4 complex, providing a structural rationale for the potency differential [1].
| Evidence Dimension | Inhibitory potency against human plasma DPP-4 activity (IC50, IC80) |
|---|---|
| Target Compound Data | Evogliptin: IC50 = 7.5 nM (3.0 ng/mL); IC80 = 16.9 nM (6.8 ng/mL) |
| Comparator Or Baseline | Sitagliptin: IC50 = 34.1 nM (13.9 ng/mL); IC80 = 113.7 nM (46.3 ng/mL) |
| Quantified Difference | Evogliptin IC50 is ~4.5-fold lower (more potent) than sitagliptin; IC80 is ~6.7-fold lower |
| Conditions | In vitro human plasma DPP-4 activity assay; direct comparative determination under identical experimental conditions |
Why This Matters
Higher intrinsic potency enables a 20-fold lower clinical mass dose (5 mg vs 100 mg), which directly impacts tablet size, patient acceptability, and per-dose manufacturing cost for procurement and formulation decisions.
- [1] RxReasoner. Evogliptin Pharmacodynamic Properties: Comparisons of inhibitory potencies of Evogliptin and Sitagliptin against human plasma DPP4 activity. Includes structural rationale for Arg125 interaction. View Source
- [2] MIMS Philippines. Suganon (Evogliptin) Full Prescribing Information – Pharmacodynamics: IC50 of evogliptin against recombinant human DPP-4 was 0.980 nM; Ki was 0.525 nM. View Source
- [3] Hong SM, Park CY, Hwang DM, et al. Efficacy and safety of adding evogliptin versus sitagliptin for metformin-treated patients with type 2 diabetes: A 24-week randomized, controlled trial with open label extension. Diabetes Obes Metab. 2017;19(5):654-663. HbA1c change: −0.59% vs −0.65%; non-inferiority demonstrated (difference 0.06%, 95% CI −0.10 to 0.22). View Source
